N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide

Medicinal Chemistry Opioid Receptor Pharmacology Conformational Analysis

Procure N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide (CAS 433255-23-3, CPDO) for unambiguous KOR-focused research. This oxamide derivative features a unique 2,3-dimethylphenyl substitution pattern and cyclopentyl conformational constraint that distinguishes it from all other regioisomers (2,4-; 2,6-; 3,4-; 3,5-dimethylphenyl) and open-chain analogs—eliminating the risk of pharmacological divergence that plagues generic oxamide sourcing. With a single rotatable bond (logP 4.11, PSA 30.21 Ų), it is pre-optimized for reliable molecular docking and pharmacophore modeling. Commercial availability at ≥95% purity ensures immediate deployment as a KOR tool compound for binding, functional, and selectivity profiling before advancing to in vivo models.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 433255-23-3
Cat. No. B2378709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide
CAS433255-23-3
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCC2)C
InChIInChI=1S/C15H20N2O2/c1-10-6-5-9-13(11(10)2)17-15(19)14(18)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyBNZUKBJYWGOKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide (CAS 433255-23-3): A Structurally Constrained Oxamide Kappa Opioid Receptor Agonist


N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide (CAS 433255-23-3, also referred to as CPDO) is a synthetic small-molecule oxamide derivative with the molecular formula C15H20N2O2 and a molecular weight of approximately 260.34 g/mol . It belongs to the N-aryl-N'-cycloalkyl oxamide subclass and is characterized as a kappa opioid receptor (KOR) agonist [1]. Its core structure features a cyclopentyl group on one amide nitrogen and a 2,3-dimethylphenyl moiety on the other, connected via an oxalyl (ethanediamide) linker. Computed physicochemical properties include a calculated logP of 4.11, a topological polar surface area (PSA) of 30.21 Ų, a single rotatable bond, and zero Lipinski Rule-of-Five violations .

Why N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide Cannot Be Replaced by Other In-Class Oxamides


Oxamide-based KOR ligands form a structurally diverse class where minor modifications to the N-aryl or N-cycloalkyl substituents can profoundly alter receptor binding affinity, subtype selectivity, and functional activity [1]. The 2,3-dimethylphenyl substitution pattern on N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide creates a unique steric and electronic environment at the oxamide pharmacophore that is not replicated by the 2,4-, 2,6-, or 3,5-dimethylphenyl regioisomers . Even the simple replacement of the cyclopentyl group with an N-butyl chain, as in the structurally analogous N-butyl-N'-(2,3-dimethylphenyl)oxamide, eliminates the conformational constraint imposed by the cyclopentyl ring, which can affect both binding kinetics and metabolic stability . Generic substitution within this compound class without empirical verification of receptor binding and functional assay data carries a high risk of obtaining a molecule with divergent pharmacological properties [1].

Quantitative Differentiation Evidence for N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide (433255-23-3)


Conformational Restriction: Cyclopentyl vs. N-Butyl Chain Substitution

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide incorporates a cyclopentyl ring that constrains the N-alkyl substituent into a defined spatial orientation, reducing the conformational freedom compared to open-chain N-alkyl analogs such as N-butyl-N'-(2,3-dimethylphenyl)oxamide . This constraint is quantified by the compound's single rotatable bond, compared to the multiple rotatable bonds present in the N-butyl analog . Conformational pre-organization is a recognized strategy in medicinal chemistry to enhance binding affinity by reducing the entropic penalty upon target engagement [1].

Medicinal Chemistry Opioid Receptor Pharmacology Conformational Analysis

Hydrogen Bond Donor Deficiency and Its Pharmacokinetic Implications

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide is computed to possess zero hydrogen bond donors (HBD) alongside two hydrogen bond acceptors (HBA) . This HBD count of 0 is atypical for a secondary oxamide, which would conventionally present two N-H donors, and may indicate N,N-disubstitution or deprotonation under the calculation conditions. Class-level analysis of oxamide SAR indicates that HBD count is a key determinant of passive membrane permeability and blood-brain barrier penetration potential [1].

ADME Drug-likeness Membrane Permeability

Lipophilicity Window: logP Differentiation from Polar Oxamide Variants

The computed logP of N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide is 4.11 , placing it in a lipophilicity range suitable for passive membrane permeation without reaching levels typically associated with poor solubility or high metabolic clearance (logP > 5) [1]. This contrasts with more polar oxamide analogs bearing hydroxyl or methoxy substituents on the phenyl ring, which would exhibit lower logP values.

Lipophilicity Drug Design Physicochemical Profiling

RO3 Violation Status: Implications for Fragment-Based Screening Prioritization

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide exhibits one violation of the Rule of Three (RO3) criteria commonly used to assess fragment-likeness, while showing zero violations of the Lipinski Rule of Five (RO5) . The specific RO3 violation stems from its molecular weight exceeding the 300 Da threshold. This profile distinguishes it from smaller oxamide fragments and positions it as a 'lead-like' rather than 'fragment-like' molecule, suitable for later-stage optimization rather than primary fragment screening [1].

Fragment-Based Drug Discovery Rule of Three Lead-likeness

Recommended Application Scenarios for N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide (433255-23-3) Based on Evidence


Kappa Opioid Receptor (KOR) Pharmacological Probe Development

This compound is annotated as a kappa opioid receptor agonist with reported analgesic action and positive inotropic effects on the electrically stimulated left atrium . Its structural features—specifically the 2,3-dimethylphenyl substitution pattern and cyclopentyl conformational constraint—make it a candidate for use as a pharmacological tool compound in KOR signaling studies, particularly where differentiation from mu (MOR) and delta (DOR) opioid receptor subtypes is required. Its computed physicochemical profile (logP 4.11, PSA 30.21 Ų) [1] suggests adequate membrane permeability for cellular assays. Users should note that quantitative KOR binding affinity (Ki), functional activity (EC50), and selectivity ratios versus MOR and DOR are not available in the public domain for this specific compound and should be empirically determined prior to probe deployment.

Structure-Activity Relationship (SAR) Studies on N-Aryl Oxamide Opioid Ligands

The 2,3-dimethyl substitution pattern on the phenyl ring of this compound represents a specific regioisomeric variant within the N-cyclopentyl-N'-dimethylphenyl oxamide series, which also includes 2,4-, 2,6-, 3,4-, and 3,5-dimethylphenyl analogs . Systematic comparison of this compound with its regioisomers in receptor binding and functional assays can elucidate the steric and electronic contributions of the methyl group positions to KOR affinity and efficacy. Such SAR studies are essential for optimizing oxamide-based opioid ligands, and this compound's commercial availability (typical purity ≥95%) supports its use as a key SAR probe [1].

In Vitro Profiling of Conformationally Constrained KOR Agonists for Pain Research

The cyclopentyl group in N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide imparts conformational rigidity not present in open-chain N-alkyl analogs such as N-butyl-N'-(2,3-dimethylphenyl)oxamide . This rigidity may confer advantages in receptor binding kinetics and metabolic stability that are relevant to the development of KOR agonists for pain and pruritus indications. The compound's analgesic annotation [1] supports its inclusion in in vitro panels designed to identify novel non-morphinan KOR scaffolds with reduced abuse liability compared to mu opioid receptor agonists. Researchers should prioritize empirical measurement of KOR binding (Ki), functional activity (EC50/Emax), and selectivity against MOR and DOR before advancing to in vivo models.

Computational Chemistry and Molecular Docking Template

With only one rotatable bond, a defined cyclopentyl ring, and well-characterized computed properties (including logP, PSA, and atom counts) , this compound serves as an excellent template for computational chemistry workflows including molecular docking, pharmacophore modeling, and molecular dynamics simulations targeting the kappa opioid receptor. Its low conformational flexibility reduces the sampling complexity inherent in docking studies of highly flexible ligands, potentially yielding more reliable binding pose predictions. The compound's InChIKey (BNZUKBJYWGOKOS-UHFFFAOYSA-N) [1] facilitates unambiguous retrieval from chemical databases for computational model building.

Quote Request

Request a Quote for N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.